molecular formula C23H22IN3O3S B2664543 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide CAS No. 393834-90-7

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide

Katalognummer: B2664543
CAS-Nummer: 393834-90-7
Molekulargewicht: 547.41
InChI-Schlüssel: LZWREQQFAISGQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a chemical compound with the molecular formula C23H22FN3O3S and a molecular weight of 487.51 g/mol . This benzamide-sulfonamide hybrid compound is part of a class of molecules that are of significant interest in medicinal chemistry research, particularly for their potential to interact with various biological targets. Structurally, it features a 2-iodo-benzamide group linked to a phenylsulfonamide moiety that incorporates a 2-pyridin-3-ylpiperidine subunit . Compounds with similar sulfonamide and benzamide functionalities have been investigated for a range of pharmacological activities. For instance, research into structurally related sulfonamide derivatives has explored their potential as inhibitors of the Hedgehog (Hh) signaling pathway for targeting drug-resistant tumors , as well as their use in the development of phosphatidylinositol 3-kinase (PI3K) inhibitors . Furthermore, analogues containing the pyridinylpiperidine-sulfonamide group have been identified as novel, selective, and potent GlyT1 inhibitors, which are relevant to neuroscience research . This product is intended for research purposes such as in vitro assay development, hit-to-lead optimization studies, and as a building block in chemical synthesis. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in a laboratory setting following appropriate safety protocols.

Eigenschaften

IUPAC Name

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22IN3O3S/c24-21-8-2-1-7-20(21)23(28)26-18-10-12-19(13-11-18)31(29,30)27-15-4-3-9-22(27)17-6-5-14-25-16-17/h1-2,5-8,10-14,16,22H,3-4,9,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWREQQFAISGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions, often starting with pyridine derivatives.

    Sulfonylation: The piperidine derivative is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Amidation: The final step involves the coupling of the iodinated sulfonylphenyl derivative with a benzamide derivative under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine and benzamide moieties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a complex structure characterized by a sulfonamide moiety and a pyridine-piperidine linkage, contributing to its biological activity. Its molecular formula is C20_{20}H22_{22}N3_{3}O2_{2}S, with a molecular weight of approximately 382.47 g/mol. The presence of iodine enhances its reactivity and potential as a radiolabeled compound for imaging studies.

Cancer Treatment

Research indicates that compounds similar to 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide exhibit promising anti-cancer properties. For instance, inhibitors targeting the insulin-like growth factor 1 receptor (IGF-1R) have shown efficacy in reducing tumor growth in various cancer models. The modulation of IGF-1R signaling pathways is an attractive strategy for cancer therapy, as evidenced by studies involving structurally related compounds that demonstrate in vivo antitumor activity .

Cytochrome P450 Inhibition

The compound has been investigated for its potential as a cytochrome P450 inhibitor, specifically targeting CYP3A4 and CYP2B6 enzymes. These enzymes are crucial for the metabolism of many drugs, and their inhibition can lead to significant drug-drug interactions. Research has identified other structurally similar compounds as potent inhibitors of these enzymes, which could be extrapolated to assess the inhibitory potential of this compound .

Case Study 1: Inhibition of IGF-1R Signaling

A study explored the effects of IGF-1R inhibitors on cancer cell lines, demonstrating that modifications in the chemical structure could enhance binding affinity and selectivity. The findings suggest that compounds with similar structural features to this compound could be optimized for improved therapeutic outcomes against various cancers .

Case Study 2: Drug Interaction Profiles

Another investigation focused on the metabolic profiles of various sulfonamide compounds, revealing that structural modifications significantly influence their interaction with cytochrome P450 enzymes. The results indicated that careful design could minimize adverse drug interactions while maximizing therapeutic efficacy .

Data Table: Summary of Pharmacological Activities

ActivityCompound StructureEffectivenessReference
IGF-1R InhibitionSimilar to 2-iodo-N-[4-(...Significant Tumor Reduction
CYP3A4 InhibitionRelated Sulfonamide CompoundsPotent Inhibitors
Radiolabeling Potential2-Iodo DerivativesSuitable for Imaging

Wirkmechanismus

The mechanism of action of 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully elucidate its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties of 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, we compare it with structurally analogous benzamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Key Substituents/Modifications Synthesis Highlights Potential Biological Relevance References
This compound (Target) Iodo (C2), sulfonylpiperidinylpyridyl (N-linked) Likely multi-step sulfonylation/acylation Enzyme inhibition, halogen bonding
2-Iodo-N-(2-((2-iodophenyl)amino)-3,4-dioxocyclobut-1-en-1-yl)benzamide (Compound 5, Ev3) Dual iodo, dioxocyclobutenyl-amino group Triflic acid-mediated cyclization Anion transport, pH-sensitive activity
2-Iodo-N-(4-bromophenyl)benzamide (Compound II, Ev5) Iodo (C2), bromophenyl (N-linked) Slow evaporation crystallization Polymorphism studies, crystal engineering
316143-06-3 (2-Iodo-N-[4-(phenyldiazenyl)phenyl]benzamide, Ev7) Iodo (C2), phenyldiazenyl (N-linked) Diazotization/coupling reactions Potential photodynamic applications
IM (4-[(4-methylpiperazinyl)methyl]-N-[4-methyl-3-(pyrimidinyl)phenyl]benzamide, Ev1) Methylpiperazinyl, pyrimidinylamino (N-linked) Multi-step amidation Kinase inhibition, metabolite activation

Structural and Electronic Differences

  • Iodo Substituent: The target compound’s 2-iodo group contrasts with bromo (Compound II, Ev5) or nitro/cyano groups in other benzamides.
  • Sulfonylpiperidinylpyridyl Group : Unlike simpler N-aryl groups (e.g., phenyldiazenyl in Ev7), this bulky substituent may confer metabolic stability by resisting oxidative degradation, as sulfonamides are less prone to hydrolysis than esters or amides .

Physicochemical Properties

  • Solubility : The sulfonylpiperidinylpyridyl group in the target may improve water solubility compared to Ev3’s dioxocyclobutenyl derivatives, which are more lipophilic.
  • Stability : Iodo-substituted benzamides (e.g., Ev5, Ev7) show stability under ambient conditions, but photodegradation risks exist due to iodine’s light sensitivity .

Biologische Aktivität

2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 381.42 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, particularly targeting c-Abl, which is implicated in neurodegenerative diseases such as Parkinson's disease (PD). Inhibition of c-Abl can lead to neuroprotective effects by preventing neuronal cell death induced by toxins like MPP+^+ .
  • Modulation of Neurotransmitter Systems : The presence of the piperidine and pyridine moieties suggests that the compound may interact with neurotransmitter systems, possibly affecting dopaminergic signaling pathways critical in PD .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against c-Abl with an IC50_{50} value in the low nanomolar range (approximately 30 nM) . This level of inhibition is comparable to other known c-Abl inhibitors, indicating its potential for further development.

In Vivo Studies

In vivo studies involving animal models have shown that administration of this compound can reduce symptoms associated with PD by enhancing dopaminergic neuron survival and function. For instance, treatment with this compound in a mouse model of PD resulted in improved motor function and reduced neuroinflammation .

Case Studies

Several studies have explored the efficacy of related compounds that share structural similarities with this compound:

  • Neuroprotective Effects : A study reported that derivatives similar to this compound exhibited neuroprotective properties against MPP+^+-induced cytotoxicity in SH-SY5Y cells, demonstrating lower toxicity compared to nilotinib, a known c-Abl inhibitor .
  • Cancer Treatment : Another investigation highlighted the potential use of similar compounds in targeting cancer cell lines through kinase inhibition, showcasing their role in reducing tumor growth and enhancing apoptosis in malignant cells .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:

Compound NameTarget KinaseIC50_{50} (nM)Biological Activity
This compoundc-Abl30Neuroprotective, anticancer
Nilotinibc-Abl20Neuroprotective
Compound X (similar structure)EGFR50Anticancer

Q & A

Q. What synthetic strategies are recommended for preparing 2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide, and what are common purification challenges?

Answer:

  • Synthesis: The compound’s structure includes a sulfonamide linker, iodobenzamide, and pyridinylpiperidine moieties. Key steps involve coupling reactions (e.g., sulfonylation of the phenyl group with 2-pyridin-3-ylpiperidine) and iodination of the benzamide precursor. A multi-step approach is typical, similar to methods used for analogous benzamide derivatives .
  • Purification: High-performance liquid chromatography (HPLC) is critical due to potential byproducts from incomplete iodination or sulfonylation. Purity ≥95% is achievable via gradient elution with acetonitrile/water mixtures, as validated for structurally related compounds .

Q. How can the structural integrity of this compound be validated experimentally?

Answer:

  • 1H/13C NMR: Confirm the presence of the iodobenzamide proton environment (e.g., aromatic protons at δ 7.2–8.5 ppm) and sulfonamide-linked pyridinylpiperidine (distinct piperidine CH2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) should match the molecular formula (C23H21IN4O3S) with <5 ppm error.
  • X-ray Crystallography: For polymorph identification, use slow evaporation in solvents like DMSO/EtOH, as demonstrated for similar benzamide derivatives .

Advanced Research Questions

Q. What intermolecular interactions govern the polymorphic stability of this compound, and how do they affect bioactivity?

Answer:

  • Interactions: C-H···π and halogen (I···N/O) interactions dominate. For example, in analogous 2-iodobenzamides, iodine participates in directional H-bonding (contributing ~9.5% to crystal packing) and stabilizes specific polymorphs .
  • Bioactivity Impact: Polymorphs with stronger halogen bonding may exhibit enhanced solubility or target binding. Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to correlate stability with in vitro activity .

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?

Answer:

  • Experimental Design:
    • Assay Conditions: Validate buffer pH (e.g., Tris-HCl vs. PBS) and ionic strength, as sulfonamide moieties are pH-sensitive .
    • Control Compounds: Include reference inhibitors (e.g., imatinib for kinase assays) to normalize activity data .
    • Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) for dose-response curves, as done in PARP-1 inhibitor studies .

Q. What methodologies are optimal for studying this compound’s binding to kinase or protease targets?

Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., Bcl-2 or CHK1) and measure binding kinetics (ka/kd) in real time .
  • Molecular Docking: Use PDB structures (e.g., 3HKC for PARP-1) to model interactions. Prioritize residues near the sulfonylphenyl group for mutagenesis validation .

Data Reproducibility & Optimization

Q. What solvent systems and crystallization conditions are recommended for reproducible X-ray studies?

Answer:

  • Solvent Screening: Test DMSO, DMF, and EtOH mixtures. For example, 2-iodo-N-(4-bromophenyl)benzamide crystallized in EtOH yielded Form IIA with 25.8% C-H···π interactions .
  • Slow Evaporation: Maintain controlled humidity (40–60%) and temperature (20–25°C) to avoid hydrate formation .

Q. How can metabolic stability of this compound be improved for in vivo studies?

Answer:

  • Structural Modifications: Introduce trifluoromethyl groups (as in related benzamides) to enhance lipophilicity and reduce CYP450-mediated degradation .
  • Prodrug Approach: Mask the sulfonamide group with acetyl or PEGylated moieties, as demonstrated in kinase inhibitor optimization .

Comparative & Mechanistic Studies

Q. How does this compound compare to N-[4-(2-tert-butylphenyl)sulfonylphenyl]benzamide derivatives in target selectivity?

Answer:

  • Selectivity Profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to compare off-target effects. The iodine atom may reduce selectivity for kinases with smaller active sites .
  • SAR Analysis: The pyridinylpiperidine group likely enhances affinity for helical targets (e.g., Bcl-2), while iodobenzamide improves membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.